Nourseothricin SAT1 Marker Demonstrates Complete Orthogonality with Hygromycin B and G418 in Candida albicans
In direct head-to-head plate growth assays, C. albicans strains carrying the SAT1 nourseothricin resistance marker grew exclusively on YPD agar containing 0.2 mg/mL nourseothricin and showed no growth on plates containing 0.6 mg/mL hygromycin B or 2 mg/mL G418. Conversely, strains carrying the CaHygB marker grew only on hygromycin B, and strains carrying the CaKan marker grew only on G418 [1]. This experimental validation confirms that the three selection systems are functionally orthogonal with no detectable cross-resistance, enabling reliable sequential or simultaneous selection protocols in multi-gene manipulation studies [2].
| Evidence Dimension | Orthogonality of selection markers (cross-resistance) |
|---|---|
| Target Compound Data | SAT1 strain: Growth (+) on NAT (0.2 mg/mL), Growth (-) on HygB (0.6 mg/mL), Growth (-) on G418 (2 mg/mL) |
| Comparator Or Baseline | CaHygB strain: Growth (+) on HygB only; CaKan strain: Growth (+) on G418 only; No-marker control: Growth (-) on all antibiotics |
| Quantified Difference | Complete orthogonality; zero cross-resistance observed between all three markers |
| Conditions | YPD agar plates incubated at 30°C for 24 h; antibiotic concentrations: NAT 0.2 mg/mL, hygromycin B 0.6 mg/mL (+1.75 mg/mL quinine), G418 2 mg/mL (+2 mg/mL quinine) |
Why This Matters
This quantitative orthogonality data is critical for researchers planning multi-gene deletion, complementation, or marker recycling strategies where cross-resistance would confound experimental interpretation and transformant validation.
- [1] Nguyen N, Quail MMF, Hernday AD. An expanded toolkit for Candida albicans molecular genetics. mSphere. 2022;7(4):e00300-22. Figure 5. View Source
- [2] Hentges P, Van Driessche B, Tafforeau L, Vandenhaute J, Carr AM. Three novel antibiotic marker cassettes for gene disruption and marker switching in Schizosaccharomyces pombe. Yeast. 2005;22(13):1013-1019. View Source
